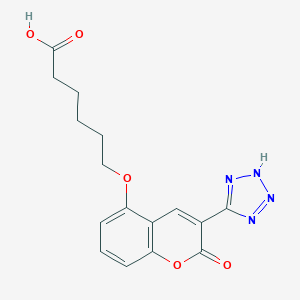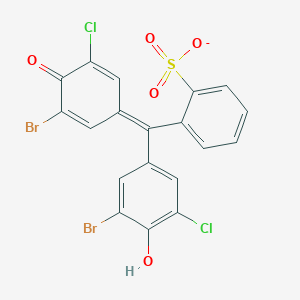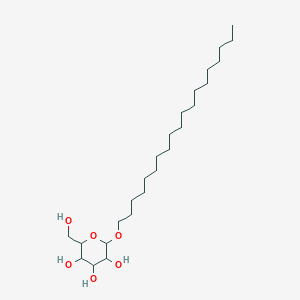
Nonadecyl D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecyl D-glucoside is a type of glycoside, which is a compound that consists of a sugar molecule and a non-sugar molecule. It is commonly used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Nonadecyl D-glucoside has a wide range of potential applications in scientific research, including its use as a surfactant, emulsifier, and stabilizer. It is commonly used in the formulation of cosmetics, pharmaceuticals, and food products due to its ability to improve the solubility and stability of various compounds. Additionally, Nonadecyl D-glucoside has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs and therapies.
Mécanisme D'action
Nonadecyl D-glucoside works by reducing the surface tension of liquids, which allows for better mixing and dispersion of various compounds. It also forms stable emulsions, which can improve the stability and shelf life of products. Additionally, Nonadecyl D-glucoside has been shown to disrupt the cell membranes of certain microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
Nonadecyl D-glucoside has been shown to have minimal toxicity and is generally considered safe for use in various applications. However, it can cause irritation and sensitization in some individuals, particularly when used in high concentrations. Additionally, Nonadecyl D-glucoside has been shown to have an effect on the absorption and metabolism of certain compounds in the body, which may have implications for drug development and delivery.
Avantages Et Limitations Des Expériences En Laboratoire
Nonadecyl D-glucoside has several advantages for use in lab experiments, including its low cost, ease of synthesis, and ability to improve the solubility and stability of various compounds. However, it also has some limitations, including its potential to interfere with certain assays and its limited compatibility with certain types of equipment.
Orientations Futures
There are several potential future directions for research on Nonadecyl D-glucoside, including its use as a drug delivery agent, its potential as a therapeutic agent for certain diseases, and its use in the development of new antimicrobial and antiviral therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of Nonadecyl D-glucoside and its potential interactions with other compounds in the body.
Conclusion:
Nonadecyl D-glucoside is a versatile and promising compound with a wide range of potential applications in scientific research. Its unique properties and potential for use in drug development and delivery make it an area of interest for future research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.
Méthodes De Synthèse
Nonadecyl D-glucoside can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of a long-chain alcohol with glucose, while enzymatic synthesis involves the use of specific enzymes to catalyze the reaction. The most common method for synthesizing Nonadecyl D-glucoside is through chemical synthesis, which is a relatively simple and cost-effective process.
Propriétés
Numéro CAS |
100231-67-2 |
|---|---|
Nom du produit |
Nonadecyl D-glucoside |
Formule moléculaire |
C25H50O6 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-nonadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C25H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-25-24(29)23(28)22(27)21(20-26)31-25/h21-29H,2-20H2,1H3 |
Clé InChI |
NYDYORLEZFCLCZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Autres numéros CAS |
100231-67-2 |
Synonymes |
nonadecyl D-glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





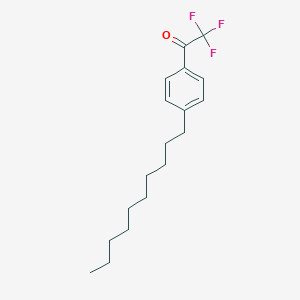
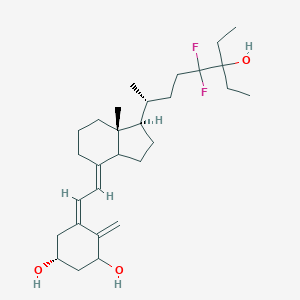
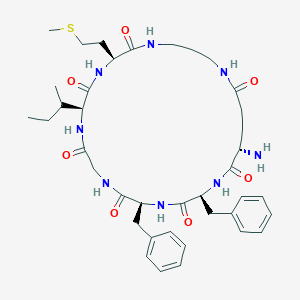
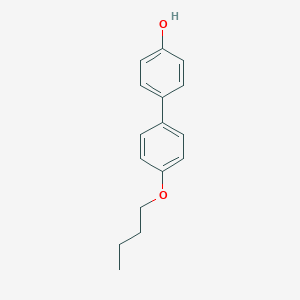
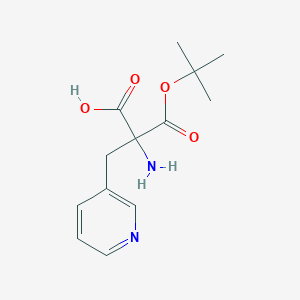
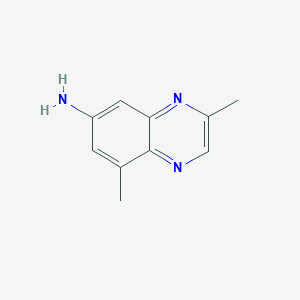
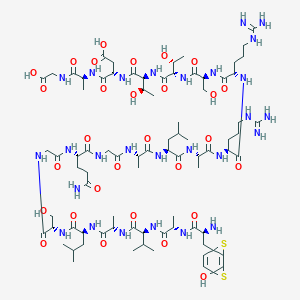
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
